molecular formula C20H19FN2O5 B2895150 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1351634-09-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2895150
CAS No.: 1351634-09-7
M. Wt: 386.379
InChI Key: ADAWLEBRTOLYBG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a complex organic compound featuring a unique structure that includes a dioxin ring, a fluorophenoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable fluorophenol derivative with an appropriate leaving group.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the dioxin, fluorophenoxy, and azetidine moieties under specific conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dioxin ring and fluorophenoxy group may facilitate binding to these targets, while the azetidine ring may enhance the compound’s stability and bioavailability. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known dioxin with significant toxicity.

    Polychlorinated Dibenzofurans (PCDFs): Structurally related compounds with similar toxicological profiles.

    Polychlorinated Biphenyls (PCBs): Compounds with dioxin-like properties and environmental persistence.

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is unique due to its combination of a dioxin ring, a fluorophenoxy group, and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-15-3-1-2-4-16(15)28-12-19(24)23-10-13(11-23)20(25)22-14-5-6-17-18(9-14)27-8-7-26-17/h1-6,9,13H,7-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWLEBRTOLYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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